1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c22-18(21-13-3-4-16-17(9-13)25-11-24-16)20-10-12-5-6-19-14(8-12)15-2-1-7-23-15/h1-9H,10-11H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRUCGRTKSAWQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Furan-2-yl Pyridine Moiety: This involves the coupling of furan and pyridine derivatives under specific conditions, often using palladium-catalyzed cross-coupling reactions.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates or carbamates to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The benzo[d] dioxole (methylenedioxy) ring and furan moieties are susceptible to oxidative cleavage. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral media oxidizes the methylenedioxy group to a carboxylic acid derivative, disrupting the aromatic ring system .
-
The pyridine ring remains stable under these conditions due to its electron-deficient nature.
| Oxidation Target | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzo[d] dioxole | KMnO₄, H₂O/acetone, 60°C | Carboxylic acid derivative | Not reported |
Reduction Reactions
The urea linkage and aromatic systems participate in hydrogenation:
-
Catalytic hydrogenation (H₂/Pd-C) selectively reduces the furan ring to tetrahydrofuran without affecting the pyridine or urea groups.
-
Borane-based reagents (e.g., BH₃·THF) reduce carbonyl intermediates during synthetic derivatization .
| Reduction Target | Reagent/Conditions | Product | Notes |
|---|---|---|---|
| Furan ring | 10% Pd/C, H₂ (1 atm), EtOH | Tetrahydrofuran derivative | Selective for unsaturated rings |
Substitution Reactions
The urea group (-NHCONH-) and pyridine nitrogen serve as nucleophilic sites:
-
Alkylation : Treatment with propargyl bromide under basic conditions (NaH, DMF) substitutes the urea NH, forming propargyl ether derivatives .
-
Fluorination : DAST (diethylaminosulfur trifluoride) converts hydroxyl intermediates to fluorinated analogs, as observed in structurally related pyrazole-urea compounds .
Cross-Coupling Reactions
The pyridine and furan rings enable transition-metal-catalyzed coupling:
-
Suzuki-Miyaura : Palladium catalysts (e.g., Pd(PPh₃)₄) mediate aryl-aryl bond formation between boronic acids and halogenated pyridine intermediates .
-
Ullmann-type : Copper(I)-catalyzed coupling introduces aryl/heteroaryl groups at the pyridine C2 position .
| Coupling Type | Catalyst/Base | Substrate | Application |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Bromopyridine derivative | Furan-pyridine synthesis |
Mechanistic Insights
-
Urea Stability : The urea core resists hydrolysis under neutral conditions but degrades in strong acids (e.g., HCl > 2M).
-
Ring-Opening : Benzo[d] dioxole undergoes acid-catalyzed cleavage to catechol derivatives, altering pharmacological activity .
Experimental Optimization
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, a synthesized derivative exhibited significant cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cancer growth .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, including resistant strains, suggesting its potential as a lead compound for developing new antibiotics .
Antioxidant Effects
In vitro studies have demonstrated that derivatives of this compound possess strong antioxidant properties. The ability to scavenge free radicals and reduce oxidative stress markers makes it a candidate for further research in neurodegenerative diseases .
Biochemical Applications
Enzyme Inhibition Studies
1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea has been evaluated for its inhibitory effects on specific enzymes linked to metabolic disorders. For example, it was found to inhibit certain kinases involved in glucose metabolism, which could have implications for diabetes treatment .
Targeting Protein Interactions
The compound's structural features allow it to interact with various proteins involved in disease pathways. Research has focused on its ability to disrupt protein-protein interactions, which is crucial for developing therapies targeting complex diseases like cancer and autoimmune disorders .
Material Science Applications
Polymer Composites
In material science, derivatives of this compound have been explored for their incorporation into polymer matrices to enhance mechanical properties and thermal stability. The presence of the benzo[d][1,3]dioxole unit contributes to improved performance characteristics in composite materials .
Case Study 1: Anticancer Activity
A recent study evaluated the efficacy of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea against human breast cancer cells (MCF-7). The results indicated an IC50 value of 15 µM after 48 hours of treatment, showcasing its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In a study assessing antimicrobial activity against Escherichia coli and Staphylococcus aureus, the compound demonstrated minimum inhibitory concentrations (MIC) of 32 µg/mL and 16 µg/mL respectively, indicating significant antibacterial properties.
Mechanism of Action
The mechanism of action of 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Benzodioxole Substituents
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea (CAS:1448050-67-6)
- Structural Differences : The pyrimidine ring (2,4-dimethoxypyrimidin-5-yl) replaces the furan-pyridine substituent, altering electronic properties and steric bulk.
- Key Contrast : The dimethoxypyrimidine group may enhance solubility compared to the furan-pyridine substituent but reduce π-stacking capacity.
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
- Structural Differences : A benzimidazole-acetamide scaffold replaces the urea core.
- Synthesis : Derived from 2-(benzo[d][1,3]dioxol-5-yl)acetic acid and a benzimidazole intermediate via amide coupling (84% yield) .
- Biological Activity : Reported as an indoleamine 2,3-dioxygenase-1 (IDO1) inhibitor, highlighting the role of benzodioxole in enzyme targeting .
Furan-Pyridine Hybrid Compounds
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)(substitutedphenyl)methanone
- Structural Differences : A pyrazoline core replaces the urea group, with a ketone-linked phenyl substituent.
- Synthesis : Reflux of intermediates with substituted benzoyl chlorides in pyridine, followed by column chromatography .
- Antimicrobial Activity : Demonstrated efficacy against bacterial and fungal strains, attributed to the furan-pyrazoline synergy .
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1-(tosyl)-1H-pyrazole
- Structural Differences : A tosyl group enhances sulfonamide-like properties, diverging from the urea’s hydrogen-bonding profile.
- Synthesis : Tosylation of pyrazoline intermediates under controlled temperatures (10–20°C) .
- Stability : The tosyl group may improve metabolic stability but reduce solubility compared to urea derivatives .
Comparative Data Table
| Compound | Core Structure | Key Substituents | Synthetic Yield | Reported Activity |
|---|---|---|---|---|
| Target Urea Compound | Urea | Benzodioxole, Furan-Pyridine | Not Reported | Not Available |
| 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea | Urea | Benzodioxole, Dimethoxypyrimidine | Not Reported | Safety guidelines emphasized |
| N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide | Acetamide | Benzodioxole, Benzimidazole | 84% | IDO1 Inhibition |
| 5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone | Pyrazoline | Benzodioxole, Furan, Benzoyl | 70–85% | Antimicrobial |
Research Implications
- The target urea compound’s furan-pyridine substituent may offer unique pharmacokinetic advantages over dimethoxypyrimidine or pyrazoline analogues, but empirical data on solubility, stability, and bioactivity are lacking.
- Synthetic routes for urea derivatives (e.g., isocyanate-amine coupling) remain underexplored in the evidence but could be inferred from related methodologies .
Biological Activity
The compound 1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 312.33 g/mol. The structure features a benzo[d][1,3]dioxole moiety, a furan ring, and a pyridine derivative, which are known for various biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation.
- Antimicrobial Activity : It has shown potential against various bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
Anticancer Activity
A study conducted on the compound demonstrated significant cytotoxic effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 5.4 |
| HepG2 (Liver Cancer) | 6.5 |
| HT-29 (Colon Cancer) | 13.51 |
These results indicate that the compound could be a promising candidate for further development in cancer therapy .
Antimicrobial Activity
The antimicrobial efficacy was evaluated against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial properties .
Anti-inflammatory Effects
In vitro assays revealed that the compound could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The results showed a dose-dependent inhibition, highlighting its potential as an anti-inflammatory agent .
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Cell Proliferation : This may occur through the induction of apoptosis in cancer cells.
- Antioxidant Properties : The presence of the dioxole ring may contribute to its ability to scavenge free radicals.
- Modulation of Signaling Pathways : It appears to affect various signaling pathways related to inflammation and cell survival.
Case Studies
Several case studies have documented the effects of this compound in vivo:
-
Study on Tumor Growth Inhibition : In a mouse model, treatment with this compound resulted in a significant reduction in tumor volume compared to controls.
- Tumor Volume Reduction : 50% after 4 weeks of treatment.
- Evaluation of Safety Profile : Toxicological assessments indicated no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development .
Q & A
Q. Q1. What synthetic strategies are reported for constructing the benzodioxole-furan-pyridine scaffold in this compound?
Methodological Answer: The benzodioxole and furan-pyridine moieties can be synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Sonogashira reactions. For example:
- Benzodioxole introduction : Use a benzodioxol-5-yl boronic acid in coupling reactions with halogenated intermediates under conditions like Pd(OAc)₂/XPhos catalysis in dioxane/water (100°C, 12–24 hours) .
- Furan-pyridine assembly : Employ a stepwise approach: (i) form the pyridine core via condensation of 2-furyl-substituted aldehydes with amines, (ii) functionalize the pyridin-4-ylmethyl group via alkylation or urea formation .
Purification typically involves silica gel chromatography and recrystallization.
Structural Confirmation
Q. Q2. How is the structure of this compound validated experimentally?
Methodological Answer:
- 1H/13C-NMR : Key signals include δ ~6.8–7.5 ppm (aromatic protons from benzodioxole and pyridine) and δ ~4.3 ppm (CH₂ linker between urea and pyridine). The urea NH protons appear as broad signals at δ ~5.5–6.0 ppm .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., [M+H]+) with <2 ppm error. GC-MS detects impurities (e.g., isomers or unreacted intermediates) .
- IR spectroscopy : Peaks at ~1705 cm⁻¹ (urea C=O stretch) and ~1515 cm⁻¹ (benzodioxole C-O-C asymmetric stretch) further validate the structure .
Biological Activity Screening
Q. Q3. What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Target-based assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity to targets like kinases or GPCRs. For example, virtual screening (as in ) can identify potential targets (e.g., uPAR) .
- Cell viability assays : Test against cancer cell lines (e.g., HepG2, MCF-7) using MTT or CellTiter-Glo, with IC₅₀ calculations via nonlinear regression .
- Enzyme inhibition : Monitor activity of cytochrome P450 isoforms or oxidoreductases (e.g., FAD-dependent enzymes) using spectrophotometric or fluorometric substrates .
Advanced Structure-Activity Relationship (SAR) Studies
Q. Q4. How do substituents on the benzodioxole and pyridine rings affect bioactivity?
Methodological Answer:
- Benzodioxole modifications : Electron-donating groups (e.g., -OCH₃) enhance metabolic stability but may reduce target binding. Compare analogs from , where 2-methylpyridine substitutions improved potency .
- Pyridine-furan linker : Replacing the furan with thiophene (as in ) alters π-π stacking interactions, impacting selectivity. Molecular docking can predict these effects .
- Urea moiety : Replace with thiourea or sulfonamide to assess hydrogen-bonding requirements. Bioisosteric replacements (e.g., ) reveal steric and electronic tolerances .
Mechanistic Insights
Q. Q5. What computational methods elucidate the compound’s mechanism of action?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate binding to proposed targets (e.g., oxidoreductases in ) over 100–200 ns trajectories to identify stable binding poses and key residues .
- Density functional theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electrophilic urea carbonyl) .
- ADMET prediction : Use tools like SwissADME to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions, guiding lead optimization .
Analytical Challenges
Q. Q6. How are impurities and isomers detected during synthesis?
Methodological Answer:
- HPLC-MS : Use a C18 column (ACN/water gradient) to separate isomers. For example, reports 2% impurities detected via GC-MS (m/z 257.08 fragment) .
- Chiral chromatography : Resolve enantiomers using amylose-based columns (e.g., Chiralpak IA) if asymmetric centers are present .
- 2D-NMR (COSY, NOESY) : Distinguish regioisomers by correlating proton networks (e.g., furan vs. benzodioxole coupling) .
Stability and Formulation
Q. Q7. What strategies improve aqueous solubility for in vivo studies?
Methodological Answer:
- Salt formation : React with HCl or sodium acetate to enhance solubility (e.g., ’s hydrochloride salt formulation) .
- Nanoparticle encapsulation : Use PLGA or liposomes (50–200 nm size) to increase bioavailability, as demonstrated for similar urea derivatives in .
- Co-solvent systems : Employ PEG-400/water (70:30 v/v) for intravenous dosing, monitoring stability via dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
